molecular formula C17H17N5O3S B2903564 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034323-74-3

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2903564
CAS RN: 2034323-74-3
M. Wt: 371.42
InChI Key: CZBBXXVUYDLVDB-UHFFFAOYSA-N
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Description

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using a specific method. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their cell wall synthesis. It is also believed to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells. The compound has been found to be non-toxic to normal cells and has shown no adverse effects on the liver and kidney function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide in lab experiments are its potential antibacterial, antifungal, and anticancer properties. The compound has been shown to be non-toxic to normal cells and has no adverse effects on liver and kidney function. The limitations of using the compound in lab experiments are its limited solubility in water and its potential cytotoxicity at higher concentrations.

Future Directions

There are several potential future directions for 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide. One potential direction is its use as a chemotherapeutic agent for the treatment of cancer. Another potential direction is its use as an antibacterial and antifungal agent for the treatment of infections. The compound can also be modified to improve its solubility and reduce its cytotoxicity. Further studies can be conducted to understand the mechanism of action of the compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide involves the reaction of 4-acetylbenzenesulfonyl chloride with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in the presence of a base. The reaction results in the formation of the desired compound. The synthesis method has been optimized to obtain a high yield of the compound.

Scientific Research Applications

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been tested against different cancer cell lines and has shown potential as a chemotherapeutic agent.

properties

IUPAC Name

4-acetyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-12(23)13-3-5-15(6-4-13)26(24,25)20-10-14-9-16(21-22(14)2)17-11-18-7-8-19-17/h3-9,11,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBXXVUYDLVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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